![molecular formula C11H15BrN2O3S B5227598 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide
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Overview
Description
N2-[(4-bromophenyl)sulfonyl]-N2-ethyl-N1-methylglycinamide is a complex organic molecule characterized by the presence of a sulfonyl group attached to a bromophenyl ring and a glycinamide moiety modified with ethyl and methyl groups. Such compounds are of interest due to their potential utility in organic synthesis, medicinal chemistry, and material science, particularly in the development of novel chemical entities with unique physical and chemical properties.
Synthesis Analysis
The synthesis of complex molecules like N2-[(4-bromophenyl)sulfonyl]-N2-ethyl-N1-methylglycinamide often involves multi-step organic reactions. Related compounds have been synthesized using 1,3-dipolar cycloaddition reactions (Petrov, Kalyazin, & Somov, 2021) and visible-light-promoted radical (phenylsulfonyl)methylation reactions (Liu & Li, 2016).
Molecular Structure Analysis
Molecular structure analysis of sulfonyl-containing compounds reveals intricate bonding patterns and geometric configurations. X-ray crystallography has been utilized to determine the molecular structures, providing insight into the arrangement of atoms and the stereochemistry of such molecules (Murtaza et al., 2012).
Chemical Reactions and Properties
The reactivity of sulfonyl-containing compounds, including those with bromophenyl groups, is significantly influenced by the presence of functional groups. They can undergo various chemical reactions, including sulfonylation, to form products with good selectivity and yields without the need for metal catalysts or oxidants (Dai et al., 2017).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystal structure, are crucial for their application in synthesis and drug design. Detailed analyses can be found through X-ray crystallography and spectroscopic methods, which help understand the compound's stability, conformation, and intermolecular interactions (Alaşalvar et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's structure. Studies have shown how modifications in the sulfonamide group affect the molecule's behavior in biological systems and chemical reactions, offering insights into the design of molecules with desired chemical properties (Chohan & Shad, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-3-14(8-11(15)13-2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHXSUYCAASQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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